Zamicastat is a novel pharmacological agent that has garnered attention for its potential therapeutic applications in cardiovascular diseases. It functions as an inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine in the sympathetic nervous system (SNS). The SNS plays a critical role in the regulation of cardiovascular function, and its hyperactivity is implicated in the pathogenesis of various cardiovascular conditions. By modulating the activity of the SNS through DBH inhibition, Zamicastat offers a unique approach to the treatment of diseases characterized by sympathetic overdrive, such as hypertension and heart failure1245.
Zamicastat exerts its effects by selectively inhibiting peripheral DBH, leading to a decrease in norepinephrine levels and an increase in dopamine levels in sympathetically innervated tissues. This results in a reduction of sympathetic tone, which is beneficial in conditions where sympathetic hyperactivity is detrimental. The inhibition of DBH by Zamicastat has been shown to be noncompetitive, and it displays binding affinity for both the free enzyme and the enzyme-substrate complex. The pharmacodynamic characterization of Zamicastat in vivo has demonstrated a significant reduction in sympathetic activity, as evidenced by decreased norepinephrine levels and consequent reductions in systolic and diastolic blood pressure in animal models of essential hypertension5.
In aged spontaneously hypertensive rats (SHRs), Zamicastat treatment led to a decrease in high blood pressure without affecting heart rate. It also improved cardiometabolic parameters, such as plasma triglycerides and free fatty acids, and showed anti-inflammatory effects by reducing plasma levels of various inflammatory markers. These findings suggest that DBH inhibition can reduce end-organ damage and improve cardiometabolic and inflammatory biomarkers in hypertension1.
In the Dahl salt-sensitive (Dahl/SS) rat model, Zamicastat prevented the deterioration of cardiometabolic and inflammatory biomarkers associated with salt-sensitive hypertension and heart failure. Chronic high-salt intake in Dahl/SS rats led to heart and kidney hypertrophy, hypercholesterolemia, and increased levels of inflammatory mediators, which were ameliorated by Zamicastat treatment. This indicates that Zamicastat may have a protective role in salt-sensitive hypertension and associated cardiac dysfunction34.
Zamicastat has also been evaluated in the monocrotaline (MCT) rat model of PAH, a condition characterized by elevated pulmonary arterial resistance and right ventricle hypertrophy. Treatment with Zamicastat significantly improved the survival rate of MCT-treated animals, reduced sympathetic activity, and decreased noradrenaline levels in the urine and ventricles. Although Zamicastat did not affect the MCT-induced increase in right ventricular pressure, its ability to improve survival suggests a beneficial effect through mechanisms other than direct pressure reduction8.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7